2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide
Description
2-(3-(2-Chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide is a pyrimidoindole-derived acetamide compound characterized by a fused pyrimidine-indole core. Key structural features include:
- A 2-chlorobenzyl group at position 3 of the pyrimidoindole scaffold, which introduces steric bulk and electron-withdrawing properties.
- A 3-phenylpropyl acetamide side chain, contributing to lipophilicity and modulating solubility and membrane permeability.
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-8-fluoro-4-oxopyrimido[5,4-b]indol-5-yl]-N-(3-phenylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24ClFN4O2/c29-23-11-5-4-10-20(23)16-33-18-32-26-22-15-21(30)12-13-24(22)34(27(26)28(33)36)17-25(35)31-14-6-9-19-7-2-1-3-8-19/h1-5,7-8,10-13,15,18H,6,9,14,16-17H2,(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACKUMOOYNXDFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The specific mechanism of action would depend on the particular targets of the compound in the body. These could be enzymes, receptors, ion channels, or other proteins. The compound might inhibit or activate these targets, leading to changes in cellular functions and biochemical pathways .
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would influence its bioavailability and thus its effectiveness. Factors such as the compound’s solubility, stability, and permeability, as well as the patient’s physiological conditions, could affect its pharmacokinetics .
The compound’s action could result in various molecular and cellular effects, depending on its targets and mode of action. These could include changes in gene expression, protein function, cell signaling, and more .
Environmental factors, such as pH, temperature, and the presence of other substances, could influence the compound’s action, efficacy, and stability .
Biological Activity
The compound 2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C27H26ClFN4O2
- Molecular Weight : 504.9 g/mol
- CAS Number : 1189449-63-5
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily through its interaction with various biological targets:
-
Anticancer Activity :
- The compound has shown promising results in inhibiting the proliferation of cancer cell lines. It was found to exhibit cytotoxic effects against several human tumor cell lines, including HeLa and HCT116, with IC50 values indicating significant potency .
- In vivo studies demonstrated its ability to reduce tumor growth rates in xenograft models, suggesting a potential for therapeutic application in oncology .
- Anti-inflammatory Effects :
- Antimicrobial Properties :
The mechanisms underlying the biological activity of this compound are multifaceted:
- Kinase Inhibition : The compound appears to inhibit specific kinases involved in cell signaling pathways associated with cancer progression and inflammation. For instance, it has been shown to inhibit VEGFR-2 kinase, which plays a crucial role in angiogenesis and tumor growth .
- Cell Cycle Regulation : By affecting cyclin-dependent kinases (CDKs), the compound may interfere with cell cycle progression, leading to apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of indole and pyrimidine have been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells . The unique structural features of this compound suggest potential mechanisms for targeting specific pathways involved in cancer cell growth.
-
Antimicrobial Properties
- The compound has demonstrated activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies on related indole derivatives have highlighted their effectiveness as antimicrobial agents, suggesting that this compound may also exhibit similar properties .
-
Anti-inflammatory Effects
- Indole derivatives are known for their anti-inflammatory activities. The presence of functional groups in this compound could enhance its ability to modulate inflammatory pathways, making it a candidate for further investigation in inflammatory disease models.
Case Study 1: Anticancer Efficacy
A study investigating the cytotoxic effects of various indole derivatives found that compounds similar to 2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide exhibited IC50 values significantly lower than standard chemotherapeutics, indicating potent anticancer activity against human ovarian carcinoma cells (SKOV-3) and prostate cancer cells (PC3) .
Case Study 2: Antimicrobial Activity
In vitro studies have shown that derivatives of this compound possess strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) analysis revealed that the presence of the chlorobenzyl group enhances the antibacterial efficacy compared to other analogs.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Binding Affinity :
- The 2-chlorobenzyl group in the target compound likely improves receptor-binding specificity compared to the unsubstituted benzyl group in , as the chlorine atom enhances steric and electronic complementarity.
- The 8-fluoro substituent (target) may increase metabolic stability and target affinity relative to the 8-methyl group in , as fluorine’s electronegativity strengthens hydrogen bonding and reduces oxidative degradation .
Side Chain Modulations :
- The 3-phenylpropyl acetamide in the target compound introduces greater lipophilicity (logP ~4.5 estimated) than the shorter 2-fluorophenyl (logP ~3.8) or 3-chloro-4-methylphenyl (logP ~3.9) chains in analogs . This could enhance blood-brain barrier penetration but reduce aqueous solubility.
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to and , involving condensation of substituted pyrimidoindole intermediates with acetamide derivatives. However, the 3-phenylpropyl side chain may require additional steps for alkylation or coupling .
Research Findings and Implications
- Pharmacokinetic Profile : The 3-phenylpropyl group may prolong half-life due to increased protein binding, but its bulky structure could slow renal clearance.
- Therapeutic Potential: Fluorine at C8 and chlorine on the benzyl group align with trends in kinase inhibitor design (e.g., EGFR inhibitors), where halogenated aromatics improve potency .
- Optimization Opportunities: Replacing the phenylpropyl chain with a polar group (e.g., morpholino) could enhance solubility without sacrificing activity, as seen in polyimide precursor syntheses .
Q & A
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
Substitution : Reacting halogenated intermediates (e.g., 3-chloro-4-fluoronitrobenzene) with nucleophiles (e.g., 2-pyridinemethanol) under alkaline conditions to introduce functional groups.
Reduction : Using iron powder in acidic conditions to reduce nitro groups to amines.
Condensation : Employing condensing agents (e.g., DCC or EDC) to link intermediates like aniline derivatives with cyanoacetic acid.
- Key Conditions : Alkaline pH for substitution, acidic environment for reduction, and room temperature for condensation to minimize side reactions .
Q. Which analytical techniques are recommended for assessing the purity of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with a buffer solution (15.4 g ammonium acetate in 1 L water, pH adjusted to 6.5 with acetic acid) for optimal separation.
- NMR Spectroscopy : Employ H and C NMR to verify structural integrity, focusing on aromatic protons (δ 7.2–8.5 ppm) and carbonyl signals (δ 165–175 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., 527.8 g/mol) and detect impurities .
| Analytical Parameter | Details |
|---|---|
| HPLC Buffer | 15.4 g ammonium acetate, pH 6.5 |
| NMR Solvent | DMSO-d6 or CDCl3 |
| MS Ionization Mode | ESI+ or APCI+ |
Q. How is the molecular structure of this compound confirmed?
- Methodological Answer :
- X-ray Crystallography : Resolve single crystals grown via slow evaporation in ethanol/water mixtures to determine bond lengths and angles.
- 2D NMR : Utilize HSQC and HMBC to correlate protons with adjacent carbons, confirming substituent positions (e.g., 2-chlorobenzyl group).
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-calculated values for accuracy .
Advanced Research Questions
Q. How can computational chemistry aid in designing novel derivatives of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian or ORCA to model reaction pathways and predict transition states for derivative synthesis.
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to prioritize compounds with optimal binding affinities.
- Machine Learning : Train models on existing SAR data to predict biological activity and synthetic feasibility .
Q. What experimental design strategies optimize reaction conditions for its synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Apply Box-Behnken or factorial designs to optimize variables (e.g., temperature, catalyst loading). For example:
| Factor | Range |
|---|---|
| Reaction Temperature | 60–100°C |
| Catalyst Concentration | 0.5–2.0 mol% |
| Solvent Polarity | THF to DMF |
- Response Surface Methodology (RSM) : Identify interactions between variables to maximize yield while minimizing byproducts .
Q. How can contradictions in spectroscopic data during structural analysis be resolved?
- Methodological Answer :
- Multivariate Analysis : Use principal component analysis (PCA) to cluster NMR or IR spectra and identify outliers.
- Isotopic Labeling : Introduce C or N labels to trace ambiguous signals (e.g., overlapping aromatic protons).
- Cross-Validation : Compare results across multiple techniques (e.g., XRD vs. NOESY) to resolve ambiguities in stereochemistry .
Q. What are the key considerations for scaling up synthesis from lab to pilot scale?
- Methodological Answer :
- Process Safety : Conduct hazard assessments for exothermic steps (e.g., nitro reductions).
- Solvent Selection : Replace low-boiling solvents (e.g., DCM) with alternatives like ethyl acetate for easier distillation.
- Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported Pd) to reduce costs and waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
